5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, a trifluoromethyl group, and an ethoxy group attached to a phenyl ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and oxadiazole rings. The trifluoromethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electronegative fluorine atoms in the trifluoromethyl group could create a dipole moment, potentially affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the trifluoromethyl and ethoxy groups. The pyrazole and oxadiazole rings could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2/c1-2-29-16-7-6-11(9-15(16)21)17-14(10-25-27-17)19-26-18(28-30-19)12-4-3-5-13(8-12)20(22,23)24/h3-9,14,17,25,27H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXYJZUWXSLTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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